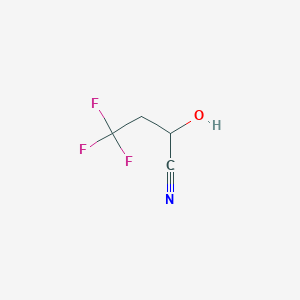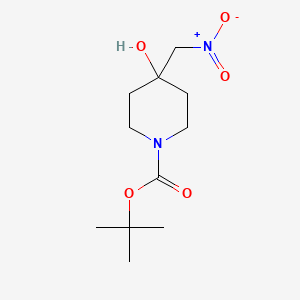
2-Hydroxy-4,4,4-trifluorobutyronitrile
Overview
Description
2-Hydroxy-4,4,4-trifluorobutyronitrile is a chemical compound with the molecular formula C4H4F3NO and a molecular weight of 139.08 . It is also known by the synonym 4,4,4-trifluoro-2-hydroxybutanenitrile .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4,4,4-trifluorobutyronitrile consists of 4 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The boiling point of 2-Hydroxy-4,4,4-trifluorobutyronitrile is predicted to be 220.0±40.0 °C, and its density is predicted to be 1.360±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.23±0.20 .Scientific Research Applications
Electrogenerated Base-Promoted Synthesis
The synthesis of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles through an electrochemical strategy is a notable application. This process involves a three-component reaction of aromatic aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, presenting advantages such as high product yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).
Condensation with 2-Hydroxy-4,6-dimethylacetophenone
This application involves the condensation of 2-hydroxy-4,6-dimethylacetophenone with trifluoro- and trichloroacetonitriles to produce 2-amino-5,7-dimethyl-2-trifluoro(trichloro)methyl-4-chromanones. The process highlights the versatility of these compounds in forming various heterocyclic structures (Sosnovskikh, 1998).
Applications in Fluorinating Agents
The utility of (1,1,2-trifluoro-2-chloroethyl)-diethylamine as a fluorinating agent for replacing hydroxyl groups with fluorine atoms, especially in hydroxy-compounds carrying other functional groups like carbonyl, ester, and amino-groups, is another significant application (Bergmann & Cohen, 1970).
Role in Synthesizing Fluorescence Probes
Developing novel fluorescence probes that selectively detect highly reactive oxygen species (hROS) is another application. Compounds like HPF and APF, derived from 2-hydroxy derivatives, have shown efficacy in detecting hROS and differentiating them from other reactive oxygen species (Setsukinai et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-2-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)1-3(9)2-8/h3,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYYMYRFIETJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,4,4-trifluorobutyronitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)
![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)








